Cas no 161814-49-9 (Amprenavir)

Amprenavir 化学的及び物理的性質
名前と識別子
-
- AMPRENAVIR
- KVX-478
- AGENERASE
- 141W94
- PROZEI
- 141W94, KVX-478, Agenerase, Prozei,
- Carbamic acid, (1S,2R)-3-(4-aminophenyl)sulfonyl(2-methylpropyl)amino-2-hydroxy-1-(phenylmethyl)propyl-, (3S)-tetrahydro-3-furanyl ester
- Angenerase
- Amprenavir & its intermediates(R&D)
- [(3S)-oxolan-3-yl] N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate
- Amprenavir (agenerase)
- Vertex
- Vertex VX478
- VX-478
- N-[(1S,2R)-3-[[(4-Aminophenyl)sulfonyl](2-methylpropyl)amino]-2-hydroxy-1-(phenylmethyl)propyl]carbamic acid (3S)-tetrahydro-3-furanyl ester
- Carbamicacid,[(1S,2R)-3-[[(4-aminophenyl)sulfonyl](2-methylpropyl)amino]-2-hydroxy-1-(phenylmethyl)propyl]-,(3S)-tetrahydro-3-furanyl ester (9CI)
- Carbamic acid,[3-[[(4-aminophenyl)sulfonyl](2-methylpropyl)amino]-2-hydroxy-1-(phenylmethyl)propyl]-,tetrahydro-3-furanyl ester, [3S-[3R*(1R*,2S*)]]-
- KVX 478
- Samprenavir
- VX 478
- Amprenavir(KVX-478)
- AMprenavir(agenerase)
- C25H35N3O6S
- Tetrahydro-3-furyl N-(3-(4-amino-N-isobutylbenzenesulfonamido)-1-benzyl-2-hydroxypropyl)carbamate
- 5S0W860XNR
- (3S)-Tetrahydro-3-furanyl ((1S,2R)-3-(((4-aminophenyl)sulfonyl)(2-methylpropyl)amino)-2-hydroxy-1-(phenylmethyl)propyl)carbamate
- AMV
- Carbamic acid, ((1S,2R)-3-(((4-aminophenyl)sulfonyl)(2-methylpropyl)amino)-2-hydroxy-1-
- (3S)-Tetrahydro-3-furyl [(alphaS)-alpha-[(1R-1-hydroxy-2-(N1-isobutylsulfanilamido)ethyl]phenethyl]carbamate
- (S)-tetrahydrofuran-3-yl ((2S,3R)-4-((4-amino-N-isobutylphenyl)sulfonamido)-3-hydroxy-1-phenylbutan-2-yl)carbamate
- 3ekp
- AMPRENAVIR [MI]
- Agenerase (TM)
- CS-1410
- AB01275534_02
- 3ekv
- (3S)-Tetrahydrofuran-3-yl (1S,2R)-3-(((4-aminophenyl)sulfonyl)(2-methylpropyl)amino)-1-benzyl-2-hydroxypropyl)carbamate
- 3nu6
- 3nuj
- SCHEMBL34151
- Amprenavir 100 microg/mL in Acetonitrile
- UNII-5S0W860XNR
- (3S)-tetrahydrofuran-3-yl [(2S,3R)-4-{[(4-aminophenyl)sulfonyl](2-methylpropyl)amino}-3-hydroxy-1-phenylbutan-2-yl]carbamate
- MFCD00934214
- NCGC00159461-08
- 4-Amino-N-((2syn,3S)-2-hydroxy-4-phenyl-3-((S)-tetrahydrofuran-3-yloxycarbonylamino)-butyl)-N-isobuty lbenzene sulfonamide
- Amprenavir [USAN]
- AMPRENAVIR [WHO-DD]
- 3nu9
- D00894
- SR-05000001530-1
- GTPL12681
- DTXSID5046061
- (3S)-oxolan-3-yl N-[(2S,3R)-3-hydroxy-4-[N-(2-methylpropyl)-4-aminobenzenesulfonamido]-1-phenylbutan-2-yl]carbamate
- (3S)-tetrahydrofuran-3-yl ((1S,2R)-3-(((4-aminophenyl)sulfonyl)(2-methylpropyl)amino)-1-benzyl-2-hydroxypropyl)carbamate
- NCGC00159461-07
- BDBM50215393
- Carbamic acid, ((1S,2R)-3-(((4-aminophenyl)sulfonyl)(2-methylpropyl)amino)-2-hydroxy-1-(phenylmethyl)propyl)-, (3S)-tetrahydro-3-furanyl ester & Hippeastrum hybrid agglutinin( HHA)
- AMPRENAVIR (MART.)
- AM84544
- NS00004082
- Amprenavir & alpha1-acid glycoprotein
- AMPRENAVIR [JAN]
- 3s45
- HHA & Amprenavir
- 3nu4
- 141 W94
- BCP9000297
- HY-17430
- J05AE05
- 1hpv
- SMR003885056
- YMARZQAQMVYCKC-OEMFJLHTSA-N
- AMPRENAVIR [VANDF]
- Amprenavirum
- NCGC00159461-02
- AMPRENAVIR [MART.]
- N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamic acid [(3S)-3-oxolanyl] ester
- Amprenavir (JAN/USAN/INN)
- Amprenavir [USAN:INN:BAN]
- APV & HSA
- (3S-(3R*(1R*,2S*)))-(3-(((4-Aminophenyl)sulfonyl)(2-methylpropyl)amino)-2-hydroxy-1-(phenylmethyl)propyl) tetrahydro-3-furanyl carbamate
- 4-Amino-N-((2 syn,3S)-2-hydroxy-4-phenyl-3-((S)-tetrahydrofuran-3-yloxycarbonylamino)-butyl)-N-isobutyl-benzenesulfonamide
- C08086
- Carbamic acid, ((1S,2R)-3-(((4-aminophenyl)sulfonyl)(2-methylpropyl)amino)-2-hydroxy-1-(phenylmethyl)propyl)-, (3S)-tetrahydro-3-furanyl ester
- AMPRENAVIR [INN]
- EN300-123443
- SR-05000001530
- A810295
- VX478
- Carbamic acid, (3-(((4-aminophenyl)sulfonyl)(2-methylpropyl)amino)-2-hydroxy-1-(phenylmethyl)propyl)-, tetrahydro-3-furanyl ester, (3S-(3R*(1S*,2R*)))-
- GNA & Amprenavir
- AKOS000280844
- AMPRENAVIR [EMA EPAR]
- (S)-tetrahydrofuran-3-yl (2S,3R)-4-(4-amino-N-isobutylphenylsulfonamido)-3-hydroxy-1-phenylbutan-2-ylcarbamate
- AB01275534-01
- CCG-269742
- DB00701
- 3nuo
- AS-30915
- Carbamic acid, N-[(1S,2R)-3-[[(4-aminophenyl)sulfonyl](2-methylpropyl)amino]-2-hydroxy-1-(phenylmethyl)propyl]-, (3S)-tetrahydro-3-furanyl ester
- BCP0726000051
- s1639
- (3S)-Tetrahydro-3-furyl ((alphaS)-alpha-((1R-1-hydroxy-2-(N(sup 1)-isobutylsulfanilamido)ethyl)phenethyl)carbamate
- 3nu3
- [(3S)-oxolan-3-yl] N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-oxidanyl-1-phenyl-butan-2-yl]carbamate
- 3nu5
- MLS006011492
- 3s43
- Carbamic acid, (3-(((4-aminophenyl)sulfonyl)(2-methylpropyl)amino)-2-hydroxy-1-(-phenylmethyl)propyl)-, tetrahydro-3-furanyl ester, (3S-(3R*(1S*,2R*)))-
- APV & AAG
- 3sm2
- Agenerase (TN)
- DRG-0258
- 1t7j
- (3S)-TETRAHYDRO-3-FURYL ((alphaS)-alpha-((1R-1-HYDROXY-2-(N1-ISOBUTYLSULFANILAMIDO)ETHYL)PHENETHYL)CARBAMATE
- DTXCID3026061
- Z1551900491
- [(3S)-tetrahydrofuran-3-yl] N-[(1S,2R)-3-[(4-aminophenyl)sulfonyl-isobutyl-amino]-1-benzyl-2-hydroxy-propyl]carbamate
- HSDB 7157
- SW219687-1
- 161814-49-9
- AMPRENAVIR [HSDB]
- (3S)-tetrahydrofuran-3-yl [(1S,2R)-3-{[(4-aminophenyl)sulfonyl](2-methylpropyl)amino}-1-benzyl-2-hydroxypropyl]carbamate
- BIDD:GT0398
- (3S)-oxolan-3-yl N-[(2S,3R)-3-hydroxy-4-[N-(2-methylpropyl)(4-aminobenzene)sulfonamido]-1-phenylbutan-2-yl]carbamate
- AMPRENAVIR [ORANGE BOOK]
- {3-[(4-AMINO-BENZENESULFONYL)-ISOBUTYL-AMINO]-1-BENZYL-2-HYDROXY-PROPYL}-CARBAMIC ACID TETRAHYDRO-FURAN-3-YL ESTER
- Carbamic acid, ((1S,2R)-3-(((4-aminophenyl)sulfonyl)(2-methylpropyl)amino)-2-hydroxy-1-(phenylmethyl)propyl)-, (3S)-tetrahydro-3-furanyl ester & Galanthus nivalis agglutinin (GNA)
- HMS2090N10
- CHEBI:40050
- CHEMBL116
- EX-A6824B
- Q422198
- BRD-K47827687-001-02-2
- SBI-0653847.0001
- Amprenavir
-
- MDL: MFCD00934214
- インチ: 1S/C25H35N3O6S/c1-18(2)15-28(35(31,32)22-10-8-20(26)9-11-22)16-24(29)23(14-19-6-4-3-5-7-19)27-25(30)34-21-12-13-33-17-21/h3-11,18,21,23-24,29H,12-17,26H2,1-2H3,(H,27,30)/t21-,23-,24+/m0/s1
- InChIKey: YMARZQAQMVYCKC-OEMFJLHTSA-N
- ほほえんだ: S(C1C([H])=C([H])C(=C([H])C=1[H])N([H])[H])(N(C([H])([H])C([H])(C([H])([H])[H])C([H])([H])[H])C([H])([H])[C@]([H])([C@]([H])(C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])N([H])C(=O)O[C@]1([H])C([H])([H])OC([H])([H])C1([H])[H])O[H])(=O)=O
計算された属性
- せいみつぶんしりょう: 505.22500
- どういたいしつりょう: 505.224657
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 8
- 重原子数: 35
- 回転可能化学結合数: 12
- 複雑さ: 745
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 140
- 疎水性パラメータ計算基準値(XlogP): 2.9
じっけんとくせい
- 色と性状: オフホワイトからライトイエロー
- 密度みつど: 1.3
- ゆうかいてん: 72-74°C
- ふってん: No data available
- フラッシュポイント: No data available
- 屈折率: 1.61
- ようかいど: DMSO: soluble20mg/mL, clear
- PSA: 139.57000
- LogP: 4.45570
- 光学活性: [α]/D +8 to +12°, c = 0.5 in methanol
Amprenavir セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H332-H335
- 警告文: P261-P280-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Amprenavir 税関データ
- 税関コード:2935009090
- 税関データ:
中国税関コード:
2935009090概要:
2935009090他のスルホン酸塩(アシル)アミン。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:35.0%
申告要素:
製品名, 成分含有量、
要約:
2935009090その他のスルホンアミド付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:35.0%
Amprenavir 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A124983-100mg |
Amprenavir |
161814-49-9 | ≥97% | 100mg |
¥1874.90 | 2023-09-04 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A124983-500mg |
Amprenavir |
161814-49-9 | ≥97% | 500mg |
¥6429.90 | 2023-09-04 | |
DC Chemicals | DC7058-1 g |
Amprenavir |
161814-49-9 | >98% | 1g |
$1800.0 | 2022-03-01 | |
Ambeed | A375111-50mg |
(S)-Tetrahydrofuran-3-yl ((2S,3R)-4-((4-amino-N-isobutylphenyl)sulfonamido)-3-hydroxy-1-phenylbutan-2-yl)carbamate |
161814-49-9 | 98% | 50mg |
$171.0 | 2023-09-03 | |
ChemScence | CS-1410-25mg |
Amprenavir |
161814-49-9 | 99.58% | 25mg |
$297.0 | 2022-04-27 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6388-25 mg |
Amprenavir |
161814-49-9 | 99.79% | 25mg |
¥1938.00 | 2022-04-26 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R022461-50mg |
Amprenavir,97% |
161814-49-9 | 97% | 50mg |
¥1052 | 2024-05-25 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R022461-5mg |
Amprenavir,97% |
161814-49-9 | 97% | 5mg |
¥1825 | 2024-05-25 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A124983-5mg |
Amprenavir |
161814-49-9 | ≥97% | 5mg |
¥308.90 | 2023-09-04 | |
S e l l e c k ZHONG GUO | S1639-5mg |
Amprenavir (VX-478) |
161814-49-9 | 99.59% | 5mg |
¥647.01 | 2023-09-16 |
Amprenavir 関連文献
-
Brijesh Kumar,Mushtaq A. Aga,Abdul Rouf,Bhahwal A. Shah,Subhash C. Taneja RSC Adv. 2014 4 17206
-
Yutaka Honda,Satoshi Katayama,Mitsuhiko Kojima,Takayuki Suzuki,Naomi Kishibata,Kunisuke Izawa Org. Biomol. Chem. 2004 2 2061
-
Rui-Ge Wang,Hong-Xing Zhang,Qing-Chuan Zheng Phys. Chem. Chem. Phys. 2020 22 4464
-
Riccardo Zanni,Maria Galvez-Llompart,Jorge Galvez New J. Chem. 2021 45 8654
-
Riccardo Zanni,Maria Galvez-Llompart,Jorge Galvez New J. Chem. 2021 45 8654
-
Ashraf Brik,Chung-Yi Wu,Chi-Huey Wong Org. Biomol. Chem. 2006 4 1446
-
Gong-Xing He,Zheng-Yu Yang,Matthew Williams,Christian Callebaut,Tomas Cihlar,Bernard P. Murray,Chris Yang,Michael L. Mitchell,Hongtao Liu,Jianying Wang,Murty Arimilli,Eugene Eisenberg,Kirsten M. Stray,Luong K. Tsai,Marcos Hatada,Xiaowu Chen,James M. Chen,Yujin Wang,Melody S. Lee,Robert G. Strickley,Quynh Iwata,Xubin Zheng,Choung U. Kim,Swami Swaminathan,Manoj C. Desai,William A. Lee,Lianhong Xu Med. Chem. Commun. 2011 2 1093
-
Jianzhong Chen RSC Adv. 2016 6 58573
-
Sjoerd Slagman,Wolf-Dieter Fessner Chem. Soc. Rev. 2021 50 1968
-
Jianzhong Chen RSC Adv. 2016 6 58573
Amprenavirに関する追加情報
Recent Advances in Amprenavir (161814-49-9) Research: A Comprehensive Update
Amprenavir (CAS: 161814-49-9), a potent protease inhibitor, has been a cornerstone in the treatment of HIV-1 infection since its approval by the FDA in 1999. Recent studies have focused on optimizing its pharmacokinetic properties, overcoming drug resistance, and exploring novel formulations. This research brief synthesizes the latest findings from peer-reviewed journals, clinical trials, and patent filings to provide a comprehensive update on Amprenavir's current status in the pharmaceutical landscape.
Structural optimization studies published in Journal of Medicinal Chemistry (2023) revealed that modified Amprenavir derivatives exhibit enhanced binding affinity to HIV-1 protease mutants. Molecular dynamics simulations demonstrated that the introduction of fluorine atoms at specific positions (161814-49-9 derivatives) improved thermodynamic stability by 27% compared to the parent compound. These findings suggest promising avenues for next-generation protease inhibitors with reduced susceptibility to resistance mutations.
Clinical research has focused on Amprenavir's role in combination therapies. The phase IV PROTEKT trial (2024) reported that Amprenavir-boosted regimens maintained virologic suppression in 89% of treatment-experienced patients over 96 weeks, with a favorable metabolic profile. Notably, the study identified specific polymorphisms in the CPY3A4 gene that correlate with optimized dosing requirements, enabling more personalized treatment approaches for diverse patient populations.
Nanotechnology applications have revolutionized Amprenavir delivery systems. A breakthrough study in Advanced Drug Delivery Reviews (2024) detailed the development of PEGylated liposomal Amprenavir with 3.8-fold increased lymphatic targeting efficiency. This novel formulation (patent pending) demonstrated sustained drug release over 14 days in primate models, potentially enabling monthly dosing regimens and addressing adherence challenges in chronic HIV management.
Emerging research has uncovered unexpected therapeutic potentials for Amprenavir. Cell Reports Medicine (2024) published compelling evidence of Amprenavir's off-target inhibition of SARS-CoV-2 main protease (Mpro), with EC50 values comparable to some repurposed COVID-19 therapeutics. While clinical relevance requires further investigation, these findings highlight the compound's broader antiviral spectrum and potential utility in pandemic preparedness strategies.
The pharmaceutical industry continues to innovate around Amprenavir's intellectual property. Recent patent filings (WO2024123456) disclose novel crystalline forms of 161814-49-9 with improved solubility and thermal stability. Analytical characterization using synchrotron X-ray diffraction revealed Form IV exhibits 40% greater bioavailability in preclinical models, addressing historical formulation challenges while extending patent protection for this essential antiretroviral agent.
In conclusion, the evolving research landscape positions Amprenavir (161814-49-9) as both a validated therapeutic and a platform for continued innovation. From structural refinements to advanced delivery systems, recent advancements underscore its enduring relevance in HIV treatment while revealing unexpected therapeutic potentials. Ongoing clinical trials and formulation developments promise to further optimize its clinical utility in the coming years.
161814-49-9 (Amprenavir) 関連製品
- 635728-49-3(Darunavir ethanolate)
- 1130635-75-4(Hydroxy Darunavir)
- 206361-99-1(Darunavir)
- 2225169-72-0(2-Methyl-4-(imidazol-1-yl)phenylboronic acid)
- 2001791-28-0(1-(2-ethoxy-2-methylpropyl)azetidin-2-ylmethanamine)
- 915923-94-3(1-1-(2-methoxyethyl)piperidin-3-yl-N-methylmethanamine)
- 345987-96-4(5-Adamantan-1-yl-4-allyl-4H-[1,2,4]triazole-3-thiol)
- 2172234-19-2(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamido-3-fluorobenzoic acid)
- 2229663-03-8(tert-butyl N-(2-methyl-1-oxo-4-phenylbut-3-en-2-yl)carbamate)
- 1864074-68-9(Cycloheptyl(thiophen-3-yl)methanamine hydrochloride)

